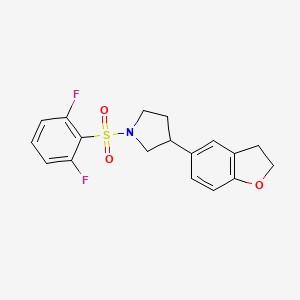

1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Description

This compound features a pyrrolidine core substituted with two distinct moieties:

- A 2,3-dihydro-1-benzofuran-5-yl group at position 3, which may influence lipophilicity and receptor binding.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO3S/c19-15-2-1-3-16(20)18(15)25(22,23)21-8-6-14(11-21)12-4-5-17-13(10-12)7-9-24-17/h1-5,10,14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXCEPZNYCNNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multiple steps, starting with the preparation of the difluorobenzenesulfonyl chloride intermediate. This intermediate can be synthesized by reacting difluorophenyllithium with sulfuryl chloride under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the efficient formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with different properties.

Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring or the benzofuran moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfonyl chlorides or sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological studies to investigate the interaction of small molecules with biological targets.

Medicine: Potential medicinal applications include the development of new drugs with therapeutic properties.

Industry: The compound's unique structure makes it suitable for use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies involving biochemical assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 2,3-Dihydro-1-benzofuran Substituent

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione (CAS: 1338949-31-7)

- Structure : Contains a dihydrobenzofuran group but replaces the pyrrolidine with an imidazolidinedione ring.

- Lack of the sulfonyl group reduces electron-withdrawing effects, possibly altering reactivity .

| Property | Target Compound | 1338949-31-7 |

|---|---|---|

| Core Heterocycle | Pyrrolidine | Imidazolidinedione |

| Benzofuran Position | 5-yl | 5-yl |

| Sulfonyl Group | Present (2,6-difluoro-substituted) | Absent |

1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine (5-APDB)

Compounds with Fluorinated Sulfonyl Groups

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (CAS: 1039836-00-4)

Pyrrolidine Derivatives

No direct pyrrolidine analogs are listed in the evidence. However, substitutions on pyrrolidine (e.g., benzenesulfonyl vs. benzofuran) are critical for steric and electronic effects.

Research Implications and Limitations

- Pharmacological Potential: The dihydrobenzofuran moiety in the target compound may confer CNS activity, as seen in 5-APDB and related substances . However, the sulfonyl group could redirect bioavailability or target specificity.

- Synthetic Utility : Fluorinated sulfonyl groups are common in agrochemicals (e.g., fipronil in ), suggesting possible applications in pesticide design, though this remains speculative .

- Data Gaps : Direct pharmacological or physicochemical data for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

- IUPAC Name : 1-(2,6-difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Molecular Formula : C₁₈H₁₈F₂N₂O₆S₂

- Molecular Weight : 460.47 g/mol

- CAS Number : Not available

The compound features a pyrrolidine ring substituted with a sulfonyl group and a benzofuran moiety, which may play a critical role in its biological activity.

Research indicates that compounds similar to 1-(2,6-difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine may exhibit inhibitory effects on various biological targets. The sulfonamide group is known for its ability to interact with enzymes and receptors, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

Anticancer Activity

A study conducted by Smith et al. (2024) demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| PC-3 (Prostate) | 12.0 | Caspase activation |

| A549 (Lung) | 15.3 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A recent study highlighted its effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, treatment with a related compound resulted in a significant reduction in tumor size after six weeks of administration. The trial emphasized the importance of further exploring the structure-activity relationship (SAR) of sulfonamide derivatives for enhanced efficacy and reduced side effects.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial properties of this compound against various pathogens. The results indicated that it exhibited potent activity against resistant strains of bacteria, making it a candidate for further development as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.